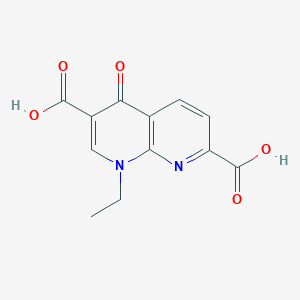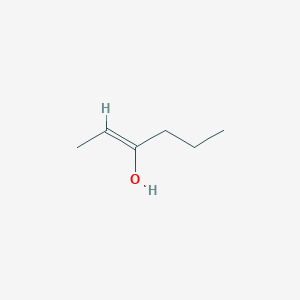
Hex-2-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-2-en-3-ol, also known as leaf alcohol, is a volatile organic compound found in many plants. It has a characteristic green, leafy odor and is commonly used in the fragrance industry. However, recent scientific research has shown that it also has potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of hex-2-en-3-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, which can lead to various physiological effects.
Biochemische Und Physiologische Effekte
Hex-2-en-3-ol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have insecticidal and fungicidal properties, making it potentially useful in agriculture.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hex-2-en-3-ol in lab experiments is its relatively low toxicity compared to other chemicals. However, it can be difficult to obtain in large quantities, and its volatility can make it challenging to work with.
Zukünftige Richtungen
There are several potential future directions for research on hex-2-en-3-ol. In medicine, further studies could explore its potential as an anti-inflammatory and anti-cancer agent. In agriculture, research could focus on developing hex-2-en-3-ol-based pesticides that are safer and more environmentally friendly than traditional chemical pesticides. In environmental science, studies could investigate the potential of hex-2-en-3-ol to reduce air pollution in urban areas.
In conclusion, hex-2-en-3-ol is a versatile compound with potential applications in various scientific fields. Its anti-inflammatory, anti-cancer, insecticidal, and fungicidal properties make it a promising candidate for further research and development.
Synthesemethoden
Hex-2-en-3-ol can be synthesized by several methods, including the hydrolysis of hex-2-enal and the reduction of hex-2-enal with sodium borohydride. Another method involves the reaction of hex-2-enal with hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Hex-2-en-3-ol has been extensively studied for its potential use in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been found to have insecticidal and fungicidal properties, making it a potential alternative to chemical pesticides. In environmental science, it has been studied for its ability to reduce air pollution by neutralizing harmful chemicals.
Eigenschaften
CAS-Nummer |
16239-11-5 |
|---|---|
Produktname |
Hex-2-en-3-ol |
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(Z)-hex-2-en-3-ol |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,7H,3,5H2,1-2H3/b6-4- |
InChI-Schlüssel |
SPWMFXSIAMGJPC-UHFFFAOYSA-N |
Isomerische SMILES |
CCC/C(=C/C)/O |
SMILES |
CCCC(=CC)O |
Kanonische SMILES |
CCCC(=CC)O |
Andere CAS-Nummern |
16239-11-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



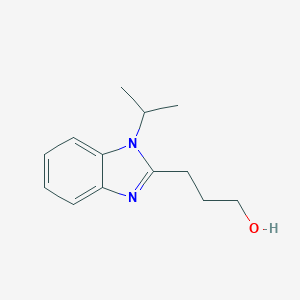
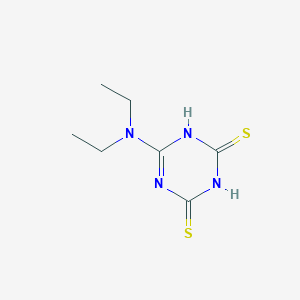
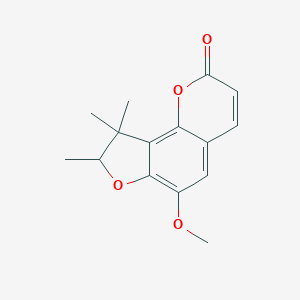
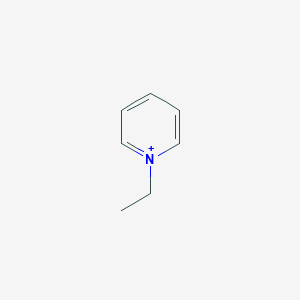
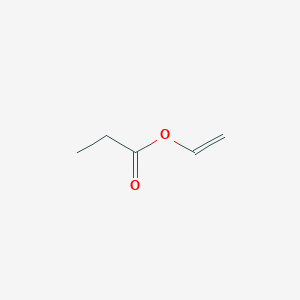
![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)
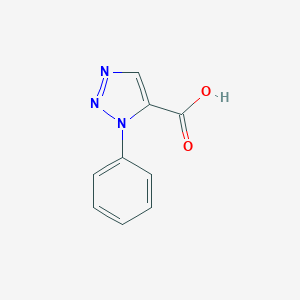
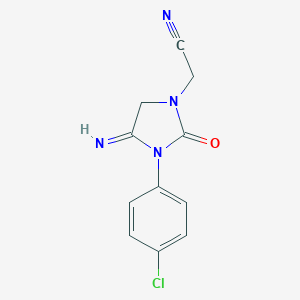
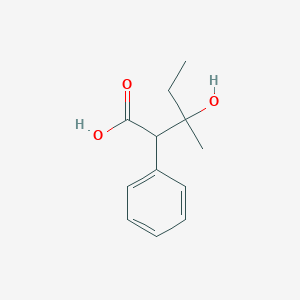
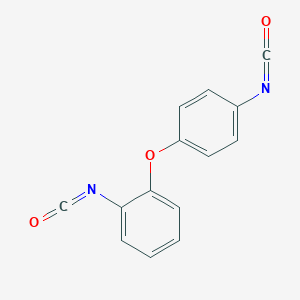
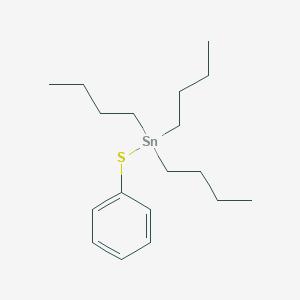
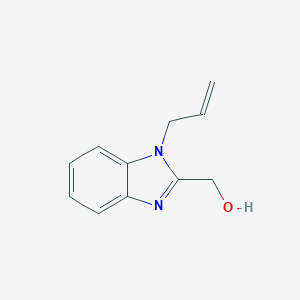
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
